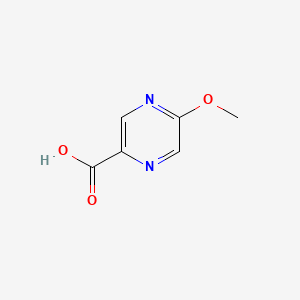

5-Methoxypyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGVOPNUEFTVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672038 | |

| Record name | 5-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-42-8 | |

| Record name | 5-Methoxy-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40155-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxypyrazine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-PYRAZINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59BH2L3SRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 5-Methoxypyrazine-2-carboxylic Acid Precursors in Vitis vinifera

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the sensory profile of many Vitis vinifera grape varieties and the wines produced from them. At low concentrations, they contribute characteristic "green" or "herbaceous" notes, such as bell pepper, asparagus, and pea, which are considered typical and desirable for varieties like Sauvignon blanc and Cabernet Sauvignon.[1][2] However, excessive concentrations can lead to undesirable vegetative aromas, masking fruit characteristics and negatively impacting wine quality.[3] Understanding the biosynthetic pathway of these compounds in the grapevine is therefore of critical importance for viticulturists and winemakers seeking to modulate their levels through targeted vineyard management and oenological practices. This guide provides a comprehensive overview of the current scientific understanding of the biosynthesis of the precursors to 5-methoxypyrazine-2-carboxylic acid, focusing on the key intermediates, enzymes, and regulatory factors in Vitis vinifera.

Introduction to Methoxypyrazines in Vitis vinifera

The most significant methoxypyrazines found in grapes and wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1][4] These compounds are notable for their extremely low sensory detection thresholds, which can be in the range of nanograms per liter (ng/L).[3] IBMP, often described as having a bell pepper aroma, is typically the most abundant MP in grape berries.[1]

The concentration of MPs in grapes is not static; it changes throughout berry development. Accumulation generally begins at berry set and peaks prior to veraison (the onset of ripening). Following veraison, MP concentrations typically decline due to a combination of berry dilution and metabolic degradation.[2] The final concentration at harvest is a critical determinant of the MP level in the resulting wine, as these compounds are relatively stable during fermentation.[5]

| Methoxypyrazine | Abbreviation | Common Aroma Descriptors | Sensory Threshold (in water) |

| 3-isobutyl-2-methoxypyrazine | IBMP | Bell pepper, vegetative, herbaceous | 0.5-2 ng/L |

| 3-isopropyl-2-methoxypyrazine | IPMP | Green pea, earthy, asparagus | 1-2 ng/L |

| 3-sec-butyl-2-methoxypyrazine | SBMP | Earthy, green | ~2 ng/L |

Table 1: Key methoxypyrazines in Vitis vinifera, their characteristic aromas, and sensory detection thresholds. Data compiled from multiple sources.[3][4]

The Methoxypyrazine Biosynthetic Pathway

While the complete biosynthetic pathway of MPs in Vitis vinifera has not been fully elucidated, significant progress has been made in identifying the key precursors and the final enzymatic step.[6][7] The pathway is believed to originate from amino acids and involves the formation of a non-volatile hydroxypyrazine intermediate, which is then methylated to produce the volatile methoxypyrazine.[3][8]

Two primary hypotheses for the formation of the pyrazine ring have been proposed:

-

Amino Acid Amidation Pathway: This pathway suggests that branched-chain amino acids (leucine for IBMP, valine for IPMP, and isoleucine for SBMP) are amidated and then react with a 1,2-dicarbonyl compound, such as glyoxal, to form the core pyrazine structure.[3][9]

-

Amino Acid Condensation Pathway: An alternative hypothesis involves the condensation of two amino acid molecules. For example, the formation of IBMP could arise from the condensation of leucine and glycine.[7][10]

While the initial steps remain speculative, the final step is well-established.[1][6][7] This critical reaction involves the O-methylation of a 3-alkyl-2-hydroxypyrazine (HP) precursor, such as 3-isobutyl-2-hydroxypyrazine (IBHP), to form the corresponding 3-alkyl-2-methoxypyrazine (e.g., IBMP).[8] This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.[8][11][12]

Key Enzymes: Vitis vinifera O-Methyltransferases (VvOMTs)

Genetic and functional analyses have identified several O-methyltransferase enzymes in Vitis vinifera that are capable of catalyzing the final step of MP biosynthesis.[1][8][11] The most significant of these are:

-

VvOMT3 : This enzyme has been identified as a key gene for IBMP biosynthesis.[1] Functional characterization has shown that the VvOMT3 protein is highly specific and efficient in methylating 2-hydroxy-3-isobutylpyrazine (IBHP).[1] Its expression levels in grape berries often correlate with IBMP concentrations, further supporting its central role.

-

VvOMT1 & VvOMT2 : These OMTs have also been shown to possess the ability to methylate hydroxypyrazine precursors.[8][11][12] However, structural and functional studies suggest they may have different substrate affinities and catalytic efficiencies compared to VvOMT3.[11][12] For instance, differences in the active site residues between VvOMT1 and VvOMT2 can lead to steric hindrance, affecting their ability to process HP substrates and explaining variations in catalytic efficiency.[11]

The expression of these VvOMT genes is spatially and temporally regulated, with expression patterns changing throughout berry development and in different berry tissues (skin, pulp, seeds).[5][7] This genetic regulation is a key factor in determining the final concentration of MPs in the grape berry.

Regulation of Biosynthesis by Viticultural and Environmental Factors

The accumulation of methoxypyrazines in grapes is profoundly influenced by environmental conditions and vineyard management practices.[4][13][14] These factors primarily exert their effects by modulating the biosynthetic pathway, including the expression of key genes like VvOMT3.

-

Sunlight Exposure: Increased sunlight exposure on the grape clusters is one of the most effective ways to reduce MP concentrations.[4][15][16] Light is believed to both suppress the biosynthesis of MPs pre-veraison and potentially contribute to their photodegradation post-veraison.[16][17] Viticultural practices that increase cluster exposure, such as leaf removal, are therefore common strategies for managing high MP levels.[15]

-

Temperature: Cool ripening conditions are strongly associated with higher MP levels, while warmer temperatures tend to reduce them.[4][16] High temperatures can decrease the accumulation of MPs in berries.[15][16] This effect is independent of light, although the two factors are often confounded in the vineyard.[16]

-

Vine Water Status: Excessive water availability, either through rainfall or irrigation, can lead to more vigorous vine growth.[13] This increased vigor often results in greater shading of the fruit zone, which in turn promotes higher MP accumulation.[13]

-

Vine Vigor and Crop Load: Rapid vegetative growth during the period of MP accumulation has been linked to higher concentrations. Management of vine vigor through practices like controlled irrigation and appropriate fertilization is crucial.[2]

Analytical Methodologies for Methoxypyrazine Quantification

The extremely low concentrations of MPs in grapes and wine necessitate highly sensitive and specific analytical techniques for their accurate quantification. The standard and most widely accepted methodology involves gas chromatography coupled with mass spectrometry (GC-MS).[14][18]

Protocol: Quantification of IBMP in Grape Homogenate via HS-SPME-GC-MS

This protocol describes a common and robust method for the analysis of IBMP. The use of a deuterated internal standard is critical for accurate quantification, accounting for matrix effects and variations in extraction efficiency.

1. Sample Preparation: a. Collect a representative sample of grape berries (~100 berries). b. Freeze the berries immediately in liquid nitrogen or at -80°C to halt metabolic activity. c. Homogenize the frozen berries to a fine powder using a cryogenic grinder. d. Weigh approximately 10 g of the frozen homogenate into a 20 mL headspace vial. Add a saturated NaCl solution to inhibit enzymatic activity and improve the release of volatiles.

2. Internal Standard Spiking: a. Spike the sample with a known concentration of a deuterated internal standard, such as d3-IBMP. This is essential for accurate quantification via stable isotope dilution analysis.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at a controlled temperature (e.g., 50°C) for 10 minutes with agitation. b. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C). b. Separate the compounds on a suitable capillary column (e.g., a wax-type column). c. Detect and quantify the target analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for both the native IBMP and the d3-IBMP internal standard.

5. Data Analysis: a. Calculate the concentration of IBMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a model wine or a matrix-matched standard.

Future Research Directions

Despite significant advances, key questions regarding MP biosynthesis in Vitis vinifera remain. Future research should focus on:

-

Elucidation of the early pathway: Identifying the specific enzymes and intermediates involved in the formation of the hydroxypyrazine ring from amino acid precursors.

-

Transcriptional Regulation: Uncovering the transcription factors and signaling pathways that regulate the expression of VvOMT genes in response to environmental cues like light and temperature.

-

Transport and Sequestration: Investigating whether MPs or their precursors are transported within the vine (e.g., from leaves to berries) and how they are stored within the berry tissues.[17]

-

Degradation Pathways: Characterizing the enzymatic or non-enzymatic pathways responsible for the decline of MPs after veraison.

A complete understanding of this metabolic pathway will empower the wine industry with more precise tools to manage these potent aroma compounds, ultimately leading to greater control over wine style and quality.

References

-

Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. Analytica Chimica Acta, 513(1), 211-213. [Link]

-

Lei, Y., Xie, S., Guan, X., Chen, H., Sun, X., Zhang, Z., & Jiang, B. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 677-684. [Link]

-

Sala, C., Busto, O., Guasch, J., & Zamora, F. (2005). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. European Food Research and Technology, 221(3-4), 341-348. [Link]

-

Pickering, G., Lin, J., Reynolds, A., Willwerth, J., & Thibodeau, M. (2021). Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations. Molecules, 26(20), 6195. [Link]

-

Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., ... & Gomes, E. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant physiology, 162(2), 604-615. [Link]

-

Koch, A. (2010). How Viticultural Factors Affect Methoxypyrazines. Wine Business Monthly. [Link]

-

Lei, Y., Jing, Y., & Zhang, B. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 10(11), 2636. [Link]

-

ResearchGate. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]

-

Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. [Link]

-

Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. Critical Reviews in Food Science and Nutrition, 55(4), 485-502. [Link]

-

Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Critical reviews in food science and nutrition, 55(4), 485-502. [Link]

-

Vallarino, J. G., López-Cortés, X. A., Dunlevy, J. D., Boss, P. K., González-Nilo, F. D., & Moreno, Y. M. (2011). Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis vinifera O-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine. Journal of agricultural and food chemistry, 59(13), 7310-7316. [Link]

-

Allen, M. J., & Lacey, M. J. (1993). Methoxypyrazines of Grapes and Wines. In Proceedings of the Eighth Australian Wine Industry Technical Conference (pp. 83-86). [Link]

-

ResearchGate. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. [Link]

-

Vallarino, J. G., López-Cortés, X. A., Dunlevy, J. D., Boss, P. K., González-Nilo, F. D., & Moreno, Y. M. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis viniferaO-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. Journal of Agricultural and Food Chemistry, 59(13), 7310-7316. [Link]

-

Gregan, S. M., Wargent, J. J., & Liu, L. (2016). Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development. Journal of agricultural and food chemistry, 64(11), 2325-2334. [Link]

-

Koch, A., Doyle, C., Matthews, M. A., Williams, L. E., & Ebeler, S. E. (2015). Light and Temperature Independently Influence Methoxypyrazine Content of Vitis vinifera (cv. Cabernet Sauvignon) Berries. American Journal of Enology and Viticulture, 66(3), 345-353. [Link]

-

Semantic Scholar. (2013). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. [Link]

-

ResearchGate. (2020). Determination of methoxypyrazines in dry wines. [Link]

-

He, F., Mu, L., Yan, G. L., & Duan, C. Q. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1797. [Link]

-

ResearchGate. (2019). Methoxypyrazines in Sauvignon blanc Grapes and Wines. [Link]

-

Lei, Y., Jing, Y., Xie, S., Guan, X., Chen, H., Sun, X., ... & Zhang, B. (2022). Effect of 2, 5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Foods, 11(1), 115. [Link]

-

ResearchGate. (2022). Methoxypyrazine concentrations in the grape bunch rachis of Vitis vinifera L. Cv Shiraz: Influence of rootstock, region and light. [Link]

-

Botezatu, A., & Pickering, G. (2012). Contents of 3-alkyl-2-methoxypyrazines in musts and wines from Vitis vinifera variety Cabernet sauvignon: influence of. American Journal of Enology and Viticulture, 63(3), 409-413. [Link]

-

USC Research Bank. (2021). Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations. [Link]

Sources

- 1. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gravitywinehouse.com [gravitywinehouse.com]

- 3. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdx.cat [tdx.cat]

- 5. mdpi.com [mdpi.com]

- 6. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis viniferaO-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 18. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 5-Methoxypyrazine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 5-methoxypyrazine-2-carboxylic acid, a key heterocyclic compound with applications in flavor, fragrance, and pharmaceutical research.[1] Given the limited availability of public domain spectral data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous pyrazine derivatives to present a detailed, predictive analysis.[2][3] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural confirmation of this target molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest across various scientific disciplines.[4] They are integral components of many natural and synthetic compounds and are particularly noted for their sensory properties, contributing to the aroma and flavor of numerous foods and beverages.[1] Beyond their organoleptic qualities, pyrazine derivatives form the core scaffold of numerous pharmaceuticals, exhibiting a wide range of biological activities.[4]

This compound (C₆H₆N₂O₃, Molar Mass: 154.12 g/mol ) is a bifunctional pyrazine derivative of interest for its potential applications as a versatile building block in organic synthesis.[5][6] Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and electronic properties of such compounds. This guide will provide a detailed, predictive spectroscopic profile of this compound, empowering researchers to confidently identify and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring, the methoxy group protons, and the carboxylic acid proton. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group, along with the electron-donating effect of the methoxy group, will influence the chemical shifts of the ring protons.[7]

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.6 | Singlet | 1H | Pyrazine Ring H-3 |

| ~8.2 | Singlet | 1H | Pyrazine Ring H-6 |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

Causality of Predictions: The predicted chemical shifts are based on the analysis of related pyrazine derivatives.[3][8] The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and chemical exchange.[9][10] The pyrazine ring protons are in an electron-deficient environment, leading to downfield chemical shifts. The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~158 | Pyrazine Ring Carbon (C-5) |

| ~145 | Pyrazine Ring Carbon (C-2) |

| ~138 | Pyrazine Ring Carbon (C-3) |

| ~132 | Pyrazine Ring Carbon (C-6) |

| ~54 | Methoxy Carbon (-OCH₃) |

Causality of Predictions: The chemical shifts are predicted based on established ranges for carbons in similar electronic environments.[11][12] The carbonyl carbon of the carboxylic acid is expected at the lowest field. The pyrazine ring carbons are deshielded, with the carbon attached to the electronegative oxygen (C-5) being the most downfield of the ring carbons. The methoxy carbon will appear at the highest field.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[2][7]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024-4096) is required.[7]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to the carboxylic acid, the aromatic pyrazine ring, and the methoxy group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad |

| ~1710 | C=O stretch (Carboxylic acid) | Strong |

| ~1600, ~1470 | C=C and C=N stretch (Pyrazine ring) | Medium |

| ~1280 | C-O stretch (Carboxylic acid and ether) | Strong |

| ~1150 | C-O-C stretch (Ether) | Strong |

| ~850 | C-H out-of-plane bend (Aromatic) | Medium |

Causality of Predictions: These predictions are based on well-established correlation tables and data from similar aromatic carboxylic acids and pyrazine derivatives.[13][14][15] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[9] The strong carbonyl absorption around 1710 cm⁻¹ is also indicative of a dimeric carboxylic acid. The pyrazine ring vibrations and the C-O stretches of the ether and carboxylic acid are expected in their typical regions.

Experimental Protocol for IR Analysis (ATR)

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[2]

-

Sample Analysis : Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

| Predicted m/z | Assignment | Plausible Neutral Loss |

| 154 | Molecular Ion [M]⁺˙ | - |

| 123 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 109 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 95 | [M - COOH - N]⁺ or [M - OCH₃ - CO]⁺ | Subsequent fragmentation |

| 81 | Pyrazine ring fragment | Further fragmentation |

Causality of Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (154).[16] Common fragmentation pathways for aromatic carboxylic acids and ethers include the loss of the carboxyl group and the methoxy group.[17] The subsequent fragmentation would involve the breakdown of the pyrazine ring.

Experimental Protocol for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[2]

-

Instrumentation : Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2]

-

Data Acquisition : Introduce the sample into the ion source. For EI, a direct insertion probe may be used for a solid sample. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).[2]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion: A Unified Spectroscopic Picture

The comprehensive, albeit predictive, spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The ¹H and ¹³C NMR data are expected to reveal the precise arrangement of protons and carbons in the molecule. The IR spectrum will confirm the presence of the key carboxylic acid and methoxy functional groups. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural information through predictable fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous characterization of this important pyrazine derivative, providing researchers with the confidence needed for its application in further scientific endeavors.

References

- BenchChem. (2025). Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.

- Journal of Stage. (1959).

- Journal of Stage.

- PubChem. 2-Pyrazinecarboxylic acid.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- NIST WebBook. 2-Methylpyrazine-5-carboxylic acid.

- SpectraBase. 3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum.

- Benchchem. Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.

- ChemicalBook. This compound(40155-42-8) 1 h nmr.

- Chem-Impex. This compound.

- PubChem. 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

- Semantic Scholar. (2024).

- The Royal Society of Chemistry. Reinvestigating 2,5-di(pyridine-2-yl)

- NIST WebBook. Pyrazine, 2,5-dimethyl-.

- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Chemical & Pharmaceutical Bulletin. (1979). Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides.

- Sigma-Aldrich. 5-Methoxy-2-pyrazinecarboxylic acid.

- Holzer-group.at. (2009).

- BLD Pharm. 98-97-5|Pyrazine-2-carboxylic acid.

- PubMed.

- Oregon St

- NIST WebBook. Pyrazinoic acid.

- ChemicalBook. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum.

- Ambeed.com. 16419-60-6 | 2-Tolylboronic acid | Organoborons.

- Ambeed.com. 5720-05-8 | 4-Tolylboronic acid | Organoborons.

- MDPI.

- ChemicalBook. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum.

- The Good Scents Company. 2-pyrazine carboxylic acid, 98-97-5.

- ChemicalBook. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values).

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Fisher Scientific. This compound, 98%, Thermo Scientific Chemicals 1 g.

- Oakwood Chemical. This compound.

- Santa Cruz Biotechnology. This compound | CAS 40155-42-8 | SCBT.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ACS Publications.

- Sigma-Aldrich. 5-Methyl-2-pyrazinecarboxylic acid 98 5521-55-1.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. holzer-group.at [holzer-group.at]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-Methoxy-2-pyrazinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 14. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Pyrazinoic acid [webbook.nist.gov]

- 17. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxypyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects on the pyrazine ring. Furthermore, a rigorous, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazine derivatives.

Introduction: The Significance of this compound

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and natural products. The pyrazine ring system is a key pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including applications in anticancer research. The substituents on the pyrazine core, in this case, a methoxy group and a carboxylic acid group, significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.

Methoxypyrazines are also recognized for their potent aroma and flavor characteristics, playing a crucial role in the food and beverage industry.[1][2] Their presence, even at low concentrations, can significantly impact the sensory profile of products.[3] In the context of drug development, understanding the precise molecular structure and electronic environment is paramount. NMR spectroscopy is an unparalleled, non-destructive analytical technique for elucidating such detailed structural information.[4]

This guide will delve into the nuanced interpretation of the ¹H and ¹³C NMR spectra of this compound, providing the foundational knowledge necessary for its unambiguous identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data is predicted based on established principles of NMR theory and spectral data from structurally analogous pyrazine derivatives.[5][6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in Table 1. The interpretation is based on the influence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the chemical shifts of the pyrazine ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.6 | Singlet | 1H | Pyrazine Ring H-3 |

| ~8.2 | Singlet | 1H | Pyrazine Ring H-6 |

| ~4.1 | Singlet | 3H | Methoxy (-OCH₃) |

| Table 1: Predicted ¹H NMR Data for this compound in a suitable deuterated solvent such as DMSO-d₆. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data, presented in Table 2, reflects the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electron distribution within the pyrazine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~158 | Pyrazine Ring Carbon (C-5) |

| ~145 | Pyrazine Ring Carbon (C-2) |

| ~140 | Pyrazine Ring Carbon (C-3) |

| ~135 | Pyrazine Ring Carbon (C-6) |

| ~55 | Methoxy Carbon (-OCH₃) |

| Table 2: Predicted ¹³C NMR Data for this compound. |

In-Depth Spectral Interpretation

The structural elucidation of this compound via NMR spectroscopy is a logical process of assigning each resonance to a specific nucleus within the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Pyrazine Ring Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deshield the ring protons, causing them to resonate at a downfield region (typically between 8.0 and 9.5 ppm). The methoxy group at the C-5 position is an electron-donating group, which will shield the adjacent proton at C-6, causing it to appear at a relatively upfield position compared to the proton at C-3. The carboxylic acid group at the C-2 position is electron-withdrawing, which will deshield the adjacent proton at C-3. Therefore, the singlet corresponding to H-3 is predicted to be downfield from the singlet for H-6.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom, placing the signal in the range of 3.5 to 4.5 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Carboxylic Acid Carbonyl Carbon (C=O): This carbon is part of a carbonyl group and is significantly deshielded, appearing at the most downfield position in the spectrum, typically in the range of 160-170 ppm.[7]

-

Pyrazine Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atom attached to the electronegative oxygen of the methoxy group (C-5) will be the most deshielded of the ring carbons. The carbon atom bearing the carboxylic acid group (C-2) will also be significantly deshielded. The two protonated carbons (C-3 and C-6) will appear at relatively upfield positions compared to the substituted carbons.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found in the aliphatic region of the spectrum, typically between 50 and 60 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a meticulous experimental setup. The following protocol is a field-proven methodology for the analysis of substituted pyrazines.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for carboxylic acids due to its high dissolving power and the fact that the acidic proton will be readily observable.[5]

-

Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

NMR Instrument Setup and Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp, symmetrical peaks.

¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[5]

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to compensate for the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Phase correct the resulting spectra and perform baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[5]

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Visualization of Key Concepts

To further elucidate the structural information derived from NMR, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of this compound. The predicted spectral data, coupled with the in-depth interpretation and a robust experimental protocol, offer a comprehensive resource for researchers in drug development and related scientific fields. The principles outlined herein are fundamental to the structural characterization of novel pyrazine derivatives and will aid in accelerating research and development efforts that rely on the unambiguous identification of molecular structure.

References

-

Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Allen, M. J., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1799. Retrieved from [Link]

-

Waterhouse Lab, UC Davis. (n.d.). Pyrazines. Retrieved from [Link]

-

Marais, J. (1999). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. South African Journal of Enology and Viticulture, 20(1). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]

-

Hashim, H., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2267. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Kotseridis, Y., et al. (2008). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1186(1-2), 315-322. Retrieved from [Link]

-

Beltrán, J., et al. (2006). Determination of 3-alkyl-2-methoxypyrazines in musts and wines by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1112(1-2), 200-205. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 3. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

A Technical Guide to the Mass Spectrometry Fragmentation Analysis of 5-Methoxypyrazine-2-carboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. We explore its fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting fragmentation and a practical protocol for its empirical validation. The methodologies and interpretations presented herein are grounded in established principles of gas-phase ion chemistry, providing a robust model for the structural elucidation of this and related pyrazine derivatives.

Introduction: The Scientific Imperative

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds integral to the development of various therapeutic agents. The precise structural characterization of such molecules is a cornerstone of drug discovery, development, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier analytical technique for this purpose due to its exceptional sensitivity and specificity.[1][2]

Understanding the fragmentation pattern of a molecule is not merely an academic exercise; it is essential for developing quantitative bioanalytical methods (e.g., Multiple Reaction Monitoring, MRM), identifying metabolites, and characterizing impurities. The choice of electrospray ionization (ESI) is deliberate; as a "soft" ionization technique, it reliably generates intact protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which can then be subjected to controlled fragmentation via collision-induced dissociation (CID).[2][3] This guide will dissect the predictable cleavage points of this compound based on its functional groups: the pyrazine core, the carboxylic acid moiety, and the methoxy substituent.

Theoretical Fragmentation Analysis

The fragmentation of this compound (Exact Mass: 154.0378 g/mol ) is dictated by the chemical properties of its constituent parts. The stability of the aromatic pyrazine ring, the acidity of the carboxyl group, and the lability of the methoxy group each contribute to a unique mass spectral fingerprint.

Ionization Profile: Positive vs. Negative Mode

The initial ionization step is critical and determines the subsequent fragmentation pathways.

-

Negative Ion Mode (ESI-): The carboxylic acid group is the most acidic site, making it the primary center for deprotonation. This results in a highly stable carboxylate anion, [M-H]⁻, at m/z 153.03. Analysis in negative mode is often preferred for acidic compounds due to the high ionization efficiency.[4][5]

-

Positive Ion Mode (ESI+): The pyrazine ring contains two nitrogen atoms which are basic sites for protonation. This yields a protonated molecule, [M+H]⁺, at m/z 155.04. While feasible, ionization efficiency may be lower compared to the negative mode unless facilitated by an acidic mobile phase.[6]

Predicted Fragmentation Pathways (Post-CID)

A. Negative Ion Mode Fragmentation of [M-H]⁻ (m/z 153.03)

The deprotonated molecule is the precursor ion for MS/MS analysis. The primary fragmentation is expected to involve the carboxylate group.

-

Decarboxylation: The most common and energetically favorable fragmentation for this ion is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[7][8] This cleavage results in a highly stable pyrazine anion.

-

[M-H-CO₂]⁻ → m/z 109.03

-

-

Loss of Methyl Radical: A less common pathway in negative mode, but still possible, is the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group.

-

[M-H-•CH₃]⁻ → m/z 138.01

-

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust LC-MS/MS protocol for the empirical analysis of this compound. The rationale behind key parameter choices is provided to ensure methodological transparency and adaptability.

Overall Experimental Workflow

Step-by-Step Methodology

1. Standard and Sample Preparation

-

Protocol: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute this stock solution with the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with appropriate modifier) to a working concentration of 1 µg/mL.

-

Rationale: Methanol is an excellent solvent for a wide range of organic compounds. Diluting in the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC system.

2. Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 5 mM Ammonium Acetate in Water (for negative mode).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (positive) or Acetonitrile (negative).

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Rationale: A C18 column provides good retention for moderately polar compounds. The gradient ensures efficient elution and sharp peaks. Formic acid is used in positive mode to promote protonation ([M+H]⁺), while a neutral or slightly basic modifier like ammonium acetate is used in negative mode to facilitate deprotonation ([M-H]⁻). [6] 3. Mass Spectrometry (MS) Parameters (Triple Quadrupole)

-

Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Drying Gas (N₂) Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Scan Mode 1 (Full Scan): Scan from m/z 50-250 to confirm the mass of the precursor ion ([M+H]⁺ at 155.04 or [M-H]⁻ at 153.03).

-

Scan Mode 2 (Product Ion Scan / MS/MS):

-

Precursor Ion: Isolate m/z 155.04 (positive) or m/z 153.03 (negative).

-

Collision Gas: Argon.

-

Collision Energy (CE): Perform a CE ramp from 10 to 40 eV.

-

-

Rationale: A collision energy ramp is crucial for a comprehensive analysis. Low energies (10-15 eV) will produce the most stable, primary fragments, while higher energies (25-40 eV) will induce further fragmentation, revealing the full fragmentation cascade. [9]This validates the entire proposed pathway.

Anticipated Results and Data Interpretation

The product ion scan will generate a mass spectrum of the fragments. By comparing the empirically observed m/z values with the theoretical predictions, the fragmentation pathway can be confirmed.

Table 1: Summary of Predicted and Expected Key Fragments

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss | Formula of Loss |

| Negative (ESI-) | 153.03 | 109.03 (Base Peak) | Carbon Dioxide | CO₂ |

| 138.01 (Minor Peak) | Methyl Radical | •CH₃ | ||

| Positive (ESI+) | 155.04 | 137.03 (Prominent) | Water | H₂O |

| 109.03 (Prominent) | Formic Acid | HCOOH | ||

| 140.02 (Possible) | Methyl Radical | •CH₃ |

The fragment with the highest abundance in the spectrum is designated as the base peak. In negative mode, the loss of CO₂ is expected to be so favorable that m/z 109.03 will likely be the base peak. [10][11]In positive mode, the relative intensities will be more dependent on the collision energy, but the loss of water to form the acylium ion at m/z 137.03 is anticipated to be a major fragmentation channel. [7]

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. By leveraging a systematic approach that combines theoretical prediction with a robust experimental workflow, researchers can confidently elucidate its structure and develop highly specific analytical methods. The dominant fragmentation pathways—decarboxylation in negative mode and dehydration in positive mode—provide distinct and reliable transitions for quantitative analysis. This guide serves as a foundational document for any scientist seeking to apply mass spectrometry to the rigorous characterization of this important class of molecules.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

-

CrystEngComm, RSC Publishing. (n.d.). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Available at: [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Elsevier. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

ResearchGate. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available at: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

-

ACS Publications. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Available at: [Link]

-

YouTube. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

-

Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

PubChem, NIH. (n.d.). 2-Pyrazinecarboxylic acid. Available at: [Link]

-

Journal of Chemical Sciences. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

-

University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

NIST WebBook. (n.d.). Pyrazinoic acid. Available at: [Link]

-

PubMed. (2009). Fragmentation studies of fulvic acids using collision induced dissociation fourier transform ion cyclotron resonance mass spectrometry. Available at: [Link]

Sources

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. uab.edu [uab.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation studies of fulvic acids using collision induced dissociation fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. m.youtube.com [m.youtube.com]

Infrared spectroscopy of 5-Methoxypyrazine-2-carboxylic acid functional groups

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Methoxypyrazine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis. It provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent functional groups. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral pattern that allows for the identification and characterization of the compound.

This guide provides a detailed examination of the infrared spectrum of this compound, a heterocyclic compound of interest in pharmaceutical and materials science. We will dissect the spectrum to identify the characteristic vibrational signatures of its key functional groups: the pyrazine ring, the carboxylic acid moiety, and the methoxy group. This analysis is grounded in the principles of vibrational spectroscopy and supported by established literature to ensure scientific accuracy and practical utility for researchers and drug development professionals.

Theoretical Framework: The Vibrational Language of Functional Groups

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions corresponding to the stretching vibrations of specific bonds, making it particularly useful for identifying functional groups. The latter contains a complex pattern of absorptions arising from bending vibrations and skeletal modes, which are unique to the molecule as a whole.

For this compound, we anticipate observing characteristic bands for:

-

Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable IR bands. The O-H stretch is typically a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations. The broadening is a result of extensive hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretch is a strong, sharp absorption usually found between 1760 and 1690 cm⁻¹.

-

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group appear in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are expected in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively.

-

Pyrazine Ring: As an aromatic heterocycle, the pyrazine ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations at lower wavenumbers.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. The following protocol outlines a robust method for obtaining a high-quality IR spectrum of this compound.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a soft, lint-free wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the environment.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. This is crucial for achieving a strong and reproducible signal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical acquisition parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)

-

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

-

If necessary, apply a baseline correction to remove any broad, underlying features.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

-

Diagram of the ATR-FTIR Experimental Workflow

Caption: A flowchart illustrating the key steps in acquiring an ATR-FTIR spectrum.

Spectral Analysis and Interpretation

The following table summarizes the expected key absorption bands in the IR spectrum of this compound and their assignments to specific vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3100 | Weak-Medium | C-H Stretch | Pyrazine Ring |

| 2950-2850 | Weak-Medium | C-H Stretch | Methoxy Group |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1580 | Medium | C=N Stretch | Pyrazine Ring |

| ~1470 | Medium | C=C Stretch | Pyrazine Ring |

| ~1420 | Medium | C-O-H Bending | Carboxylic Acid |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Methoxy Group |

| ~1100 | Strong | Symmetric C-O-C Stretch | Methoxy Group |

| ~920 | Medium, Broad | Out-of-Plane O-H Bend | Carboxylic Acid |

| ~850 | Medium-Strong | C-H Out-of-Plane Bending | Pyrazine Ring |

Detailed Band Assignment and Rationale

-

O-H and C-H Stretching Region (3300-2850 cm⁻¹): The most prominent feature in this region is the extremely broad absorption from the hydrogen-bonded O-H group of the carboxylic acid dimer. Superimposed on this broad band will be the sharper, weaker C-H stretching vibrations of the pyrazine ring (above 3000 cm⁻¹) and the methoxy group (below 3000 cm⁻¹).

-

Carbonyl Stretching Region (~1710 cm⁻¹): A strong, sharp peak around 1710 cm⁻¹ is the unambiguous signature of the carbonyl (C=O) group in the carboxylic acid. Its position indicates the presence of dimerization through hydrogen bonding.

-

Fingerprint Region (1600-800 cm⁻¹): This region contains a wealth of structural information.

-

The C=N and C=C stretching vibrations of the pyrazine ring are expected to appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

-

The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.

-

The in-plane C-O-H bending of the carboxylic acid is typically observed near 1420 cm⁻¹.

-

A broad band around 920 cm⁻¹ is often attributed to the out-of-plane bending of the hydrogen-bonded O-H group.

-

Strong absorptions in the 850 cm⁻¹ region are characteristic of C-H out-of-plane bending vibrations of the substituted pyrazine ring, and their exact position can provide information about the substitution pattern.

-

Molecular Structure and Key Functional Groups

Caption: The chemical structure of this compound highlighting its primary functional groups.

Conclusion: A Powerful Tool for Structural Elucidation

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the key functional groups and gain insights into the intermolecular interactions, such as the hydrogen bonding of the carboxylic acid moieties. This guide provides a foundational framework for the interpretation of the IR spectrum of this molecule, serving as a valuable resource for those in pharmaceutical development and chemical research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. Retrieved from [Link]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Methoxypyrazine-2-carboxylic Acid in Plant Growth Regulation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound, has been identified for its potential applications in agriculture as a plant growth regulator.[1] While the broader class of pyrazine derivatives is known for a wide range of biological activities, the specific mechanism by which this particular molecule influences plant physiology remains largely uncharacterized.[2][3][4][[“]] This technical guide proposes a putative mechanism of action for this compound, centering on its potential role as a modulator of the abscisic acid (ABA) signaling pathway. We present a structured, in-depth exploration of this hypothesis, complete with detailed experimental protocols and validation strategies designed to rigorously test this proposed mechanism. This document serves as a comprehensive roadmap for researchers seeking to elucidate the molecular interactions between this compound and key components of the plant's stress and growth regulatory networks.

Introduction: The Emerging Role of Pyrazine Derivatives in Agriculture

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties in medicinal chemistry.[2][3][4][[“]] In the realm of agriculture, certain pyrazine compounds are recognized for their role in flavor and aroma profiles of various crops.[1] More recently, this compound has been highlighted for its potential as a plant growth regulator.[1] Understanding the precise mechanism of action is paramount for its effective and predictable application in agricultural systems.

This guide puts forth the central hypothesis that This compound functions as an antagonist of the abscisic acid (ABA) signaling pathway, thereby promoting growth under specific conditions by alleviating ABA-induced growth inhibition. The structural presence of a carboxylic acid group, a feature shared with the phytohormone ABA, suggests a potential for competitive binding to ABA receptors.

The Abscisic Acid (ABA) Signaling Pathway: A Primer

Abscisic acid is a key phytohormone that regulates various aspects of plant growth and development, including seed dormancy, germination, and responses to abiotic stresses such as drought and salinity.[6][7] The core ABA signaling pathway is a well-characterized negative regulatory circuit. In the absence of ABA, Protein Phosphatases 2C (PP2Cs) are active and dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to PYR/PYL/RCAR receptors, which then bind to and inhibit the activity of PP2Cs. This allows for the phosphorylation and activation of SnRK2s, which in turn activate downstream transcription factors to regulate the expression of ABA-responsive genes.

Proposed Mechanism of Action of this compound

We hypothesize that this compound acts as a competitive antagonist to the PYR/PYL/RCAR receptors in the ABA signaling pathway. By binding to these receptors, it may prevent the conformational change necessary for the inhibition of PP2Cs, thus keeping the signaling pathway in its "off" state even in the presence of ABA. This would lead to the suppression of ABA-induced responses, such as stomatal closure and inhibition of seed germination and seedling growth.

Experimental Validation Protocols

To systematically investigate the proposed mechanism, a multi-tiered experimental approach is required.

In Vitro Assays: Receptor Binding and Enzyme Activity

Objective: To determine if this compound directly interacts with ABA receptors and affects the downstream signaling components.

Protocol 1: Competitive Receptor Binding Assay

-

Reagents and Materials:

-

Recombinant PYR/PYL/RCAR protein

-

Recombinant PP2C protein (e.g., ABI1)

-

(+)-[³H]-ABA (radiolabeled abscisic acid)

-

This compound

-

Scintillation cocktail and counter

-

-

Procedure:

-

Incubate a constant concentration of recombinant PYR/PYL protein and [³H]-ABA with increasing concentrations of unlabeled this compound or unlabeled ABA (as a positive control).

-

After incubation, separate protein-bound and free radioligand using a gel filtration column.

-

Quantify the protein-bound radioactivity using liquid scintillation counting.

-

Plot the percentage of bound [³H]-ABA against the log concentration of the competitor to determine the IC₅₀ value.

-

Protocol 2: PP2C Activity Assay

-

Reagents and Materials:

-

Recombinant PYR/PYL, PP2C, and SnRK2 proteins

-

Phosphorylated SnRK2 substrate (peptide or protein)

-

Malachite green phosphatase assay kit

-

ABA and this compound

-

-

Procedure:

-

Pre-incubate PYR/PYL and PP2C with either ABA, this compound, or a combination of both.

-